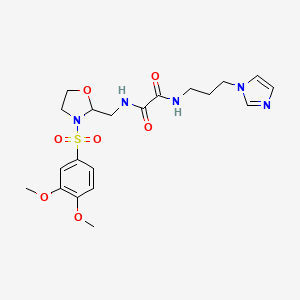
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H27N5O7S and its molecular weight is 481.52. The purity is usually 95%.
BenchChem offers high-quality N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Method Development : Studies on related compounds, such as oxazolidinones and imidazoles, have contributed significantly to chemical synthesis and method development. For example, the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole has been investigated to understand the influence of nitrogen substituents on reaction courses, leading to the exclusive formation of 1,3-oxazolidin-2-ones from certain derivatives (Cutugno et al., 2001). This research is foundational for developing novel synthetic routes and compounds with potential pharmaceutical applications.
Advancements in Antibacterial Agents : The synthesis and evaluation of novel oxazolidinone antibacterial agents demonstrate the ongoing efforts to improve the safety profile and antibacterial spectrum of this class. Notably, the discovery of 1,2,3-triazoles as replacements for conventional functionalities in oxazolidinones highlights the search for compounds with reduced monoamine oxidase A activity, pointing towards safer antibacterial therapies (Reck et al., 2005).
Novel VEGFR-2 Inhibitors : Research on sulfonamide derivatives carrying biologically active moieties, such as the 3,4-dimethoxyphenyl group, has led to the identification of potent vascular endothelial growth factor receptor (VEGFR)-2 inhibitors. These compounds have shown promising in vitro anticancer activity against various cancer cell lines, underscoring their potential in cancer therapy (Ghorab et al., 2016).
Enabling Technologies for Drug Discovery : The development of ionic liquids as reagents for aromatic nitration illustrates the innovation in creating more efficient and environmentally friendly synthetic methodologies. Such advancements are crucial for the scalable production of fine chemicals and pharmaceuticals, showcasing the broader applicability of research on related chemical frameworks (Zolfigol et al., 2012).
properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O7S/c1-30-16-5-4-15(12-17(16)31-2)33(28,29)25-10-11-32-18(25)13-23-20(27)19(26)22-6-3-8-24-9-7-21-14-24/h4-5,7,9,12,14,18H,3,6,8,10-11,13H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKPZEKFMIYKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCCN3C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

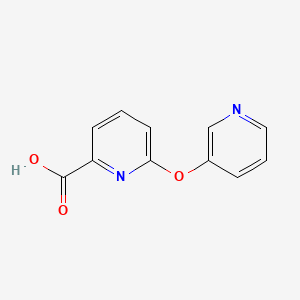
![6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2882433.png)

![(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2882437.png)
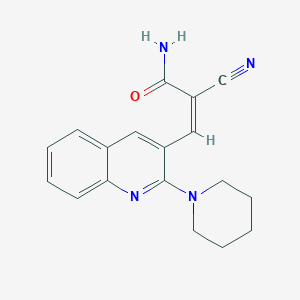
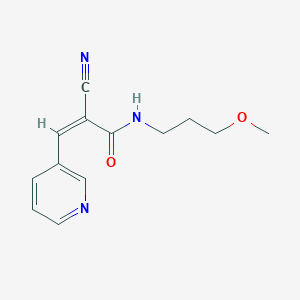


![N-[[4-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2882446.png)
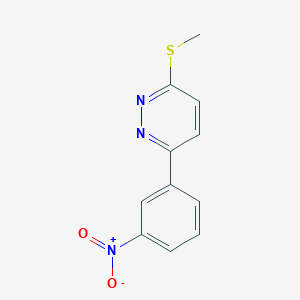
![1-[1-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B2882448.png)
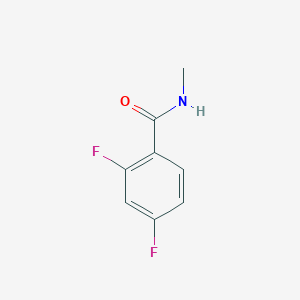
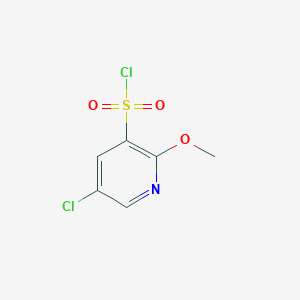
![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)